molecular formula C25H20ClNO4 B11279637 methyl 4-[1-(4-chlorobenzyl)-4-hydroxy-5-oxo-3-phenyl-2,5-dihydro-1H-pyrrol-2-yl]benzoate

methyl 4-[1-(4-chlorobenzyl)-4-hydroxy-5-oxo-3-phenyl-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No.: B11279637
M. Wt: 433.9 g/mol
InChI Key: LHFKPFWGNJSFSZ-UHFFFAOYSA-N
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Description

METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-5-OXO-3-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-5-OXO-3-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzyl chloride with a suitable pyrrole derivative, followed by esterification with methyl benzoate under acidic conditions. The reaction conditions often require the use of catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-5-OXO-3-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-5-OXO-3-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-5-OXO-3-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-5-OXO-3-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C25H20ClNO4

Molecular Weight

433.9 g/mol

IUPAC Name

methyl 4-[1-[(4-chlorophenyl)methyl]-4-hydroxy-5-oxo-3-phenyl-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C25H20ClNO4/c1-31-25(30)19-11-9-18(10-12-19)22-21(17-5-3-2-4-6-17)23(28)24(29)27(22)15-16-7-13-20(26)14-8-16/h2-14,22,28H,15H2,1H3

InChI Key

LHFKPFWGNJSFSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=C(C=C3)Cl)O)C4=CC=CC=C4

Origin of Product

United States

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